3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Overview
Description
3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a complex organic compound featuring a pyrazole ring substituted with iodine and methyl groups, linked to a methoxybenzaldehyde moiety
Mechanism of Action
Target of Action
The compound “3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is a pyrazole-based compound . Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to show high affinity for certain integrins , which are transmembrane receptors that facilitate cell-extracellular matrix adhesion.
Mode of Action
Pyrazole-based compounds are known to interact with their targets, causing changes that lead to their biological effects . For example, some pyrazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Pyrazole-based compounds are known to affect various biochemical pathways due to their broad range of chemical and biological properties . For instance, some pyrazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth .
Pharmacokinetics
A similar compound has been found to have high solubility in saline at ph 7, and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties can impact the bioavailability of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME).
Result of Action
Pyrazole-based compounds are known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis .
Action Environment
Factors such as ph and solvent type have been found to affect the interaction and dilution of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common approach includes the iodination of 3,5-dimethyl-1H-pyrazole, followed by the formation of a pyrazole-aldehyde linkage through a condensation reaction with 4-methoxybenzaldehyde. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogen exchange reactions, particularly involving the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogen exchange can be facilitated by reagents such as sodium iodide (NaI) in acetone.
Major Products
Oxidation: 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzyl alcohol.
Substitution: Compounds with different halogen atoms replacing the iodine.
Scientific Research Applications
3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- 3-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
Uniqueness
The presence of the iodine atom in 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde imparts unique electronic and steric properties, making it distinct from its halogenated analogs. This can result in different reactivity patterns and biological activities .
Properties
IUPAC Name |
3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSWKTNGCKSNGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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